3-Fluoropyridine-4-boronic acid CAS number 458532-97-3
3-Fluoropyridine-4-boronic acid CAS number 458532-97-3
An In-depth Technical Guide to 3-Fluoropyridine-4-boronic acid
CAS Number: 458532-97-3
This technical guide provides a comprehensive overview of 3-Fluoropyridine-4-boronic acid, a critical building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's physicochemical properties, synthesis, applications, and safety protocols, presenting data in a structured and accessible format.
Physicochemical Properties
3-Fluoropyridine-4-boronic acid is a white to off-white crystalline solid.[1] Its key properties are summarized below, providing essential data for reaction planning and execution.
| Property | Value | Reference |
| CAS Number | 458532-97-3 | [1][2][3][4][5] |
| Molecular Formula | C₅H₅BFNO₂ | [1][2][3][4] |
| Molecular Weight | 140.91 g/mol | [1][2][3][5] |
| Melting Point | 220 °C (decomposes)[1], 237-239 °C[4] | [1][4] |
| Appearance | White to almost white crystalline powder | [1] |
| IUPAC Name | (3-fluoropyridin-4-yl)boronic acid | [2][4] |
| InChI Key | QUHSESYLMZVXCN-UHFFFAOYSA-N | [2][3][4] |
| SMILES | OB(O)c1ccncc1F | [3] |
Synthesis and Purification
The synthesis of pyridinylboronic acids, including 3-Fluoropyridine-4-boronic acid, typically involves the borylation of a corresponding halopyridine. A common and effective method is the metal-halogen exchange followed by reaction with a trialkyl borate ester.
General Synthesis Workflow
The logical flow for synthesizing 3-Fluoropyridine-4-boronic acid from a suitable precursor like 4-bromo-3-fluoropyridine is illustrated below. This process involves a low-temperature lithiation followed by electrophilic quench with a borate ester and subsequent acidic workup.
Caption: Synthesis workflow from a halopyridine precursor.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for synthesizing aryl and heteroaryl boronic acids.[6]
Materials:
-
4-Bromo-3-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (5 M)
-
Sodium chloride (brine)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer is charged with 4-bromo-3-fluoropyridine (1 equivalent) dissolved in anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is separated, and its pH is carefully adjusted to approximately 7.5 with 5 M sodium hydroxide, which should precipitate the crude product.
-
Extraction: The aqueous slurry is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization or slurry in a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-Fluoropyridine-4-boronic acid.[7]
Applications in Organic Synthesis
3-Fluoropyridine-4-boronic acid is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is fundamental for creating carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.[1] The fluorine substituent can enhance the biological activity and metabolic stability of the final molecule.[1]
Suzuki-Miyaura Coupling Catalytic Cycle
The diagram below illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, a primary application of 3-Fluoropyridine-4-boronic acid.
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for coupling 3-Fluoropyridine-4-boronic acid with an aryl bromide.
Materials:
-
3-Fluoropyridine-4-boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide, 3-Fluoropyridine-4-boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction Conditions: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.
Safety and Handling
3-Fluoropyridine-4-boronic acid is an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), are required.
| Hazard Information | Precautionary Measures |
| GHS Pictogram | Warning |
| Hazard Statements | H315: Causes skin irritation.[2][8] H319: Causes serious eye irritation.[2][8] H335: May cause respiratory irritation.[2][8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8] P280: Wear protective gloves/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] |
| Storage | Store in a cool, dry, well-ventilated area. Recommended storage at ≤ -10 °C.[1] |
| Target Organs | Respiratory system[3][8] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoropyridine-4-boronic acid | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-fluoropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Fluoropyridine-4-boronic acid, 98% | Fisher Scientific [fishersci.ca]
- 5. synchem.de [synchem.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. 3-fluoropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
